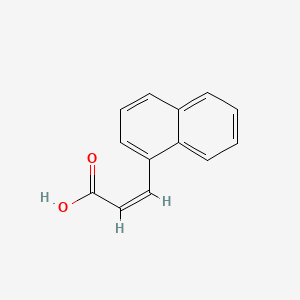

(Z)-3-(Naphthalen-1-yl)acrylic acid

Description

BenchChem offers high-quality (Z)-3-(Naphthalen-1-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(Naphthalen-1-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-12-5 | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Naphthalene Containing Compounds in Organic Chemistry and Materials Science

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₀H₈, is a cornerstone of organic chemistry. algoreducation.comvedantu.com Composed of two fused benzene (B151609) rings, its structure and reactivity have been fundamental to understanding more complex aromatic systems. vedantu.com Naphthalene's planar structure and the delocalization of its pi-electrons contribute to its aromatic character and chemical stability. algoreducation.combritannica.com

In organic chemistry , naphthalene and its derivatives are invaluable. They serve as starting materials for the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and resins. algoreducation.comvedantu.combritannica.com For instance, naphthalene is a precursor for the production of phthalic anhydride (B1165640), a key intermediate in the manufacturing of plasticizers and polymers. britannica.comvaia.com The study of naphthalene's reactions, such as electrophilic substitution, provides crucial insights for developing new synthetic methodologies. vedantu.com

The applications of naphthalene-based compounds extend significantly into materials science . Their unique electronic and photophysical properties make them suitable for use in advanced materials. For example, naphthalene derivatives are utilized in the production of synthetic fibers, plastics, and have been explored for their use in organic light-emitting diodes (OLEDs) due to their fluorescence. algoreducation.comvaia.com Furthermore, sulfonated naphthalene derivatives act as superplasticizers in concrete, enhancing its workability. vedantu.comvaia.com The stability of alkyl naphthalene derivatives also makes them useful in lubricants and detergents. algoreducation.comvedantu.com

An Overview of Acrylic Acid Derivatives in Synthesis and Biological Investigations

Acrylic acid and its derivatives are a versatile class of organic compounds characterized by a carboxylic acid group attached to a vinyl group. thermofisher.com They are widely employed as building blocks in organic synthesis and have been the subject of extensive biological investigations.

In synthesis , acrylic acid derivatives are valuable precursors for a variety of molecules. brazilianjournals.com.br They readily undergo reactions at their double bond and carboxylic acid functional group, allowing for the construction of more complex molecular architectures. Their esters are key raw materials for producing synthetic resins, rubbers, and adhesives. thermofisher.com The Knoevenagel condensation is a common method for synthesizing acrylic acid derivatives. brazilianjournals.com.br

In the realm of biological investigations , numerous acrylic acid derivatives have been synthesized and evaluated for their potential therapeutic properties. Research has shown that certain derivatives exhibit promising biological activities, including anticancer and antimicrobial effects. acs.orgrsc.orgnih.gov For example, some acrylic acid derivatives have been investigated as potential tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. acs.orgrsc.orgnih.gov The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, with some showing significant cytotoxic effects. acs.orgrsc.orgnih.gov

Unique Aspects of the Z Stereoisomer of 3 Naphthalen 1 Yl Acrylic Acid

Stereoselective Synthesis Approaches to (Z)-3-(Naphthalen-1-yl)acrylic Acid

Achieving a high degree of Z-selectivity in the synthesis of 3-(naphthalen-1-yl)acrylic acid is crucial for specific applications where the geometric isomerism dictates the compound's properties and activity. This section delves into advanced strategies aimed at controlling the stereochemical outcome of the carbon-carbon double bond formation.

Advanced Olefin Metathesis Strategies

Olefin metathesis has become a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. numberanalytics.comnih.govbeilstein-journals.orgnih.gov This catalytic reaction involves the exchange of alkylidene fragments between two alkenes. numberanalytics.com While highly effective, controlling the stereoselectivity to favor the (Z)-isomer can be challenging.

Recent advancements in catalyst design, particularly ruthenium and molybdenum-based catalysts, have expanded the scope of olefin metathesis. numberanalytics.com The development of catalysts with specific ligand architectures allows for greater control over the E/Z selectivity of the resulting olefin. For the synthesis of (Z)-3-(naphthalen-1-yl)acrylic acid, a cross-metathesis reaction would be a plausible approach. This would involve the reaction of a naphthalene-containing olefin with a suitable acrylate (B77674) derivative in the presence of a Z-selective metathesis catalyst. The choice of catalyst and reaction conditions, such as solvent and temperature, would be critical in maximizing the yield of the desired (Z)-isomer.

Catalytic Approaches for Z-Selectivity in Acrylic Acid Synthesis

Various catalytic methods are being explored to achieve Z-selectivity in the synthesis of acrylic acids and their derivatives. researchgate.netmaastrichtuniversity.nlgoogle.comopenreviewhub.org While not specific to (Z)-3-(naphthalen-1-yl)acrylic acid in the provided search results, the general principles can be applied. For instance, certain catalysts and reaction conditions can influence the stereochemical outcome of condensation reactions or other C-C bond-forming reactions.

One approach involves the use of specifically designed catalysts that can direct the formation of the Z-isomer through steric or electronic effects. An efficient method for the stereoselective synthesis of (Z)-α-arylacrylates has been described, which involves the treatment of α-hydroxyesters with triflic anhydride (B1165640) and pyridine. nih.gov This method affords the corresponding (Z)-α-aryl-α,β-unsaturated esters in very good yields and with excellent stereoselectivity. nih.gov Adapting such a method to a naphthalene-containing precursor could provide a viable route to the target compound.

Preparation from Precursors such as Piperazine-2,5-dione Derivatives

The synthesis of complex molecules can often be achieved through the strategic use of specific precursors that guide the desired chemical transformations. While direct synthesis of (Z)-3-(naphthalen-1-yl)acrylic acid from piperazine-2,5-dione derivatives was not explicitly detailed in the provided search results, these and other heterocyclic scaffolds are valuable in organic synthesis. For example, phthalazine (B143731) derivatives have been synthesized and utilized as precursors for more complex heterocyclic systems. fayoum.edu.egsciforum.net

The general principle involves constructing a precursor molecule that, upon a series of reactions, can be converted to the target compound. For instance, a piperazine-2,5-dione derivative could potentially be functionalized with a naphthalene group and an acrylic acid precursor, followed by a ring-opening or elimination reaction to yield the desired (Z)-3-(naphthalen-1-yl)acrylic acid. The stereochemistry would be controlled by the rigidity and conformation of the heterocyclic precursor.

General Synthetic Routes for Naphthalene-Substituted Acrylic Acids

Beyond stereoselective methods, several general synthetic routes are available for the preparation of naphthalene-substituted acrylic acids. These methods may not always provide high Z-selectivity but are often robust and applicable to a wide range of substrates.

Heck Coupling Reactions Involving Naphthalene Precursors and Acrylic Acid

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes and has been successfully applied to the synthesis of naphthalene-substituted acrylic acids. rsc.orgsemanticscholar.org

A common approach involves the Heck coupling of a naphthalene halide, such as 2-bromonaphthalene (B93597), with an acrylic acid ester, followed by hydrolysis to the corresponding acrylic acid. semanticscholar.org For example, the Heck coupling of 2-bromonaphthalene with various olefinic esters has been efficiently carried out in ionic liquids, yielding predominantly the E-isomer. semanticscholar.org Similarly, a palladium-catalyzed Heck coupling of naphthyl triflate with methyl acrylate has been used to synthesize (E)-3-(naphthalen-1-yl)acrylic acid, which was then obtained after basic hydrolysis of the resulting ester. rsc.org The reaction typically exhibits high trans-selectivity. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Bromonaphthalene | Olefinic Esters | Palladium Acetate | 2-Substituted Naphthalenes | semanticscholar.org |

| Naphthyl Triflate | Methyl Acrylate | Palladium Catalyst | (E)-3-(Naphthalen-1-yl)acrylic acid methyl ester | rsc.org |

| Aryl Halides | Acrylic Acid | Pd(L-proline)2 complex | Cinnamic Acid Derivatives | researchgate.net |

Friedel-Crafts Acylation and Related Condensation Reactions

Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. google.comgoogle.comokstate.edupsu.edursc.org This reaction can be a key step in a multi-step synthesis of naphthalene-substituted acrylic acids. The process typically involves the reaction of a naphthalene compound with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. psu.edursc.org The position of acylation on the naphthalene ring is influenced by the substituents already present on the ring. okstate.edu

Following the acylation step, the resulting acetylnaphthalene can be converted to the corresponding acrylic acid through various condensation reactions. For instance, a condensation reaction with a suitable reagent like malonic acid or a Wittig-type reaction could be employed to introduce the acrylic acid moiety. The stereochemical outcome of the condensation step would determine the E/Z ratio of the final product.

| Naphthalene Derivative | Acylating Agent | Catalyst | Product | Reference |

| 2-Substituted Naphthalene | Reactive derivative of a lower aliphatic acid | Friedel-Crafts catalyst | 6-Acyl-naphthalenes | google.com |

| Naphthalene | Acetyl chloride | Aluminum chloride | α- and β-acetylnaphthalene | psu.edursc.org |

| 2-Methoxynaphthalene | Acetyl chloride | Friedel-Crafts catalyst | Low yield of 6-acetyl derivative | google.com |

Carboxylation of Unsaturated Naphthalene Hydrocarbons

The direct carboxylation of unsaturated naphthalene hydrocarbons presents a conceptually straightforward route to naphthalene-based acrylic acids. One of the key processes in the anaerobic degradation of naphthalene is its carboxylation to 2-naphthoic acid. researchgate.net While this specific enzymatic reaction provides a biological precedent, chemical methods for the direct carboxylation of naphthalene to form acrylic acid derivatives are also being explored.

Recent studies on the mechanism of naphthalene carboxylase in sulfate-reducing bacteria have shed light on this transformation. The enzymatic carboxylation is proposed to occur via a two-step reaction involving a stable intermediate. researchgate.net Quantum mechanical calculations suggest a mechanism involving a 1,3-dipolar cycloaddition to a prenylated flavin mononucleotide cofactor. researchgate.net Although this is a biological system, it provides inspiration for the development of novel chemical catalysts that can mimic this reactivity and enable the direct conversion of naphthalene feedstocks to valuable acrylic acid derivatives under mild conditions.

Multi-Step Approaches for Functionalized Naphthalene Acrylic Acid Systems

Multi-step synthetic routes offer greater flexibility for accessing a wide array of functionalized naphthalene acrylic acid systems. These approaches often involve the construction of the naphthalene core with pre-installed functional groups or the modification of a simpler naphthalene derivative through a series of reactions.

One such strategy involves the aza-Diels–Alder reaction to construct chlorinated quinoline (B57606) and benzoquinoline structures, for which functionalized naphthalene derivatives serve as key starting materials. researchgate.net Another innovative approach is the nitrogen-to-carbon transmutation of isoquinolines, which provides a convenient pathway to substituted naphthalene derivatives. This method utilizes an inexpensive phosphonium (B103445) ylide as a carbon source and proceeds through a triene intermediate that undergoes a 6π-electrocyclization and elimination sequence. nih.gov This strategy is particularly useful for accessing regioselectively substituted naphthalenes, which can then be further elaborated to the corresponding acrylic acids.

Furthermore, multi-step sequences often involve standard organic transformations to build the acrylic acid side chain. For example, a common approach is the Knoevenagel condensation, which involves the reaction of a naphthaldehyde with malonic acid or its derivatives. This method is widely used for the synthesis of various acrylic acid derivatives and can be facilitated by ultrasound irradiation to achieve rapid, multigram-scale synthesis. brazilianjournals.com.br

Derivatization Strategies of (Z)-3-(Naphthalen-1-yl)acrylic Acid Scaffold

The (Z)-3-(naphthalen-1-yl)acrylic acid scaffold is a versatile platform for the synthesis of a diverse range of derivatives with potential applications in various fields. Derivatization can be achieved through modifications at the carboxylic acid group, the naphthalene ring, or the acrylic acid backbone.

Esterification and Amidation Reactions

The carboxylic acid moiety of (Z)-3-(naphthalen-1-yl)acrylic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis and allow for the introduction of a wide variety of functional groups, which can modulate the physicochemical and biological properties of the parent molecule.

Esterification can be achieved through various methods, including the Fischer-Speier esterification, which typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning properties such as solubility and reactivity. For instance, the esterification of acrylic acid with lower alkyl alcohols (1 to 6 carbon atoms) can be performed in high yields. google.com

Amidation reactions involve the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. This allows for the incorporation of a diverse range of amine-containing fragments, leading to the formation of amides with potentially enhanced biological activities. For example, 3-(1-naphthoyl)acrylic acid has been reacted with various nitrogen nucleophiles, such as benzyl (B1604629) amine and morpholine (B109124), to produce the corresponding Aza-Michael adducts, which are precursors to other heterocyclic systems. jpsbr.orgresearchgate.net

A summary of representative esterification and amidation reactions is presented below:

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst | Ester | google.com |

| Amidation | Amine, Coupling Agent | Amide | jpsbr.orgresearchgate.net |

Modifications of the Naphthalene Ring System

Modification of the naphthalene ring system offers another avenue for the diversification of the (Z)-3-(naphthalen-1-yl)acrylic acid scaffold. Introducing substituents onto the aromatic core can significantly influence the electronic and steric properties of the molecule.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are common methods for functionalizing the naphthalene ring. However, controlling the regioselectivity of these reactions can be challenging. nih.gov A notable example of a modification leading to a significant structural change is the unprecedented rearrangement of a 1,8-nitronaphthalene carboxylic acid derivative. The steric strain between the nitro and carboxylate groups in the peri-positions leads to the disruption of the aromaticity of the naphthalene core and the formation of a conjugated aldehyde and a phthaloxime functional group. nih.gov

Modern synthetic methods are providing more precise control over the functionalization of the naphthalene core. For instance, cycloaddition strategies have been employed to construct naphthalene and anthracene (B1667546) diimides from appropriately substituted precursors. beilstein-journals.org These methods allow for the synthesis of complex, electronically active aromatic systems.

Introduction of Heterocyclic Moieties onto the Acrylic Acid Framework

The introduction of heterocyclic moieties onto the acrylic acid framework of (Z)-3-(naphthalen-1-yl)acrylic acid is a powerful strategy for generating novel compounds with diverse biological activities. This can be achieved by reacting the acrylic acid derivative with various heterocyclic precursors.

A prominent example is the reaction of 3-(1-naphthoyl)acrylic acid with different nitrogen nucleophiles, which leads to the formation of Aza-Michael adducts. jpsbr.orgresearchgate.net These adducts can then be cyclized to form a variety of heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate, hydroxylamine (B1172632) hydrochloride, and acetic anhydride can yield novel pyridazinone, oxazinone, and furanone derivatives, respectively. jpsbr.org

Another approach involves the condensation of the acrylic acid derivative with ketones, promoted by reagents like T3P (propanephosphonic acid anhydride), to synthesize N-alkenylated heterocycles. diva-portal.org This method is applicable to a wide range of NH-heterocycles and ketones, providing access to a library of compounds with potential applications in medicinal chemistry.

The following table summarizes some of the heterocyclic systems synthesized from naphthalene acrylic acid derivatives:

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| 3-(1-Naphthoyl)acrylic acid | Hydrazine Hydrate | Pyridazinone | jpsbr.org |

| 3-(1-Naphthoyl)acrylic acid | Hydroxylamine Hydrochloride | Oxazinone | jpsbr.org |

| 3-(1-Naphthoyl)acrylic acid | Acetic Anhydride | Furanone | jpsbr.org |

| N-H Heterocycle | Ketone, T3P | N-Alkenylated Heterocycle | diva-portal.org |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereoisomer Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of molecules in solution. For differentiating stereoisomers such as the (Z) and (E) forms of 3-(Naphthalen-1-yl)acrylic acid, specific NMR experiments are crucial.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. In the case of 3-(Naphthalen-1-yl)acrylic acid, the key diagnostic signals are those of the olefinic (vinylic) and aromatic protons.

The naphthalene group presents a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The most critical information for stereoisomer confirmation comes from the olefinic protons on the acrylic acid backbone. The coupling constant (J-value) between these two protons is highly dependent on their spatial arrangement.

For the (E)-isomer , the protons are in a trans configuration, resulting in a larger coupling constant, typically in the range of 12–18 Hz.

For the (Z)-isomer , the protons are in a cis configuration, leading to a smaller coupling constant, generally between 7–12 Hz.

While a specific spectrum for (Z)-3-(Naphthalen-1-yl)acrylic acid is not detailed in the provided sources, data from analogous (Z)-acrylonitrile compounds show the olefinic proton as a singlet around 8.37 ppm, indicating the expected region for this key signal. rsc.org The protons of a basic acrylic acid molecule typically appear as three distinct quadruplets for the cis, trans, and geminal protons. researchgate.net

Table 1: Expected ¹H NMR Data for 3-(Naphthalen-1-yl)acrylic Acid Isomers

| Proton | Expected Chemical Shift (δ, ppm) for (Z)-isomer | Expected Chemical Shift (δ, ppm) for (E)-isomer | Key Differentiator |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~11.0 - 12.0 (broad singlet) | ~11.0 - 12.0 (broad singlet) | - |

| Naphthalene (Ar-H) | ~7.4 - 8.4 (multiplet) | ~7.4 - 8.4 (multiplet) | - |

| Olefinic (α-CH) | ~6.0 - 6.5 (doublet) | ~6.3 - 6.8 (doublet) | Coupling Constant (J) |

| Olefinic (β-CH) | ~7.5 - 8.0 (doublet) | ~8.0 - 8.5 (doublet) | Coupling Constant (J) |

| J-Coupling (α-CH, β-CH) | ~7-12 Hz | ~12-18 Hz | Definitive for Isomer ID |

Note: The table is generated based on typical values for acrylic acids and related derivatives. researchgate.netchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its electronic environment. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, allowing for a carbon count and identification of functional groups. libretexts.org

For (Z)-3-(Naphthalen-1-yl)acrylic acid, the key resonances include:

Carbonyl Carbon (-COOH): This appears furthest downfield, typically in the range of 165-175 ppm.

Olefinic Carbons (-CH=CH-): These signals are found in the 120-150 ppm region. The specific shifts can be influenced by the cis/trans geometry.

Naphthalene Carbons: The ten carbons of the naphthalene ring resonate in the aromatic region, generally between 120-140 ppm. Quaternary carbons (those without attached protons) are usually weaker in intensity. oregonstate.edu

Data from related (Z)-acrylonitrile derivatives show carbon signals for the nitrile group (CN) around 115.7 ppm and olefinic carbons at approximately 113.6 and 158.1 ppm, providing a reference for the expected values in the target molecule. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-3-(Naphthalen-1-yl)acrylic Acid

| Carbon | Chemical Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Carbonyl (-COOH) | 168 - 173 |

| C2 | Olefinic (α-CH) | 120 - 125 |

| C3 | Olefinic (β-CH) | 140 - 145 |

| C4-C13 | Naphthalene Ring | 124 - 136 |

Note: This table is based on general values for carboxylic acids and aromatic compounds and data from related structures. rsc.orgrsc.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For (Z)-3-(Naphthalen-1-yl)acrylic acid, a COSY spectrum would show a cross-peak between the two olefinic protons, confirming their connectivity. u-szeged.hu It would also reveal the coupling network within the naphthalene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. rsc.org

These advanced techniques, when used together, provide irrefutable evidence for the proposed structure and stereochemistry of (Z)-3-(Naphthalen-1-yl)acrylic acid.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For (Z)-3-(Naphthalen-1-yl)acrylic acid, the IR spectrum is expected to show several characteristic absorption bands:

A very broad O-H stretch from the carboxylic acid dimer hydrogen bonding, appearing in the 2500-3300 cm⁻¹ region.

A strong C=O (carbonyl) stretching vibration from the carboxylic acid, typically around 1680-1710 cm⁻¹.

A C=C (alkene) stretching vibration around 1620-1640 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic and vinylic protons just above 3000 cm⁻¹.

The IR spectrum for the related 1-naphthalenecarboxylic acid shows these characteristic peaks, supporting the expected values. nist.gov Data for other acrylic acid derivatives also aligns with these predictions. rsc.orgchemicalbook.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for (Z)-3-(Naphthalen-1-yl)acrylic Acid

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic/Vinylic) | Stretch | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1680 - 1710 | Strong |

| C=C (Alkene) | Stretch | 1620 - 1640 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |

| C-H (Olefinic) | Bend (out-of-plane) | ~700 - 900 | Strong |

Note: This table is based on standard IR correlation charts and data from related compounds. rsc.orgnist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and molecular formula.

The molecular formula for 3-(Naphthalen-1-yl)acrylic acid is C₁₃H₁₀O₂. The calculated monoisotopic mass for this formula is 198.06808 Da. nih.gov HRMS analysis would involve ionizing the sample (e.g., via Electrospray Ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion. The experimentally determined "found" mass should match the "calculated" mass to within a few parts per million (ppm), which confirms the molecular formula. HRMS data for numerous related acrylic acid derivatives consistently shows this high level of accuracy between calculated and found masses. rsc.orgrsc.org

Table 4: HRMS Data for 3-(Naphthalen-1-yl)acrylic Acid (C₁₃H₁₀O₂)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₁O₂⁺ | 199.07536 |

| [M+Na]⁺ | C₁₃H₁₀O₂Na⁺ | 221.05730 |

| [M-H]⁻ | C₁₃H₉O₂⁻ | 197.06080 |

Data sourced from predicted values for the (E)-isomer, which are identical for the (Z)-isomer. uni.lu

X-ray Crystallography of Naphthalene Acrylic Acid Isomers and Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the absolute stereochemistry of a molecule.

While a crystal structure for (Z)-3-(Naphthalen-1-yl)acrylic acid is not available in the searched literature, a structure for the corresponding (E)-isomer has been determined and is deposited in the Cambridge Structural Database (CSD) with the deposition number 715976. nih.gov The analysis of the (E)-isomer's crystal structure would confirm the trans geometry of the double bond and reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the solid state.

An X-ray crystallographic analysis of the (Z)-isomer, if a suitable crystal could be grown, would provide unambiguous proof of the cis configuration, showing the naphthalene and carboxylic acid groups on the same side of the C=C double bond.

Crystal Packing and Intermolecular Interactions

For (E)-3-(naphthalen-1-yl)acrylic acid, the crystal structure is characterized by the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. This is a common and highly predictable supramolecular synthon in carboxylic acids, often described by the graph set notation R²₂ (8). mdpi.com The hydrogen bond parameters for these dimers in related cinnamic acids are well-documented. rsc.org

Beyond the primary hydrogen bonding, the crystal packing is significantly influenced by C-H···O interactions and π-π stacking of the naphthalene rings. The arrangement of molecules in the crystal lattice of (E)-cinnamic acids often leads to either a layered or a herringbone packing motif. rsc.org In the case of (E)-3-(naphthalen-1-yl)acrylic acid, the large surface area of the naphthalene ring system suggests that π-π stacking interactions play a crucial role in the crystal packing.

While specific data for the (Z)-isomer is unavailable, studies on other (Z)-cinnamic acid derivatives, such as β-chloro-cis-cinnamic acid, also reveal the formation of hydrogen-bonded dimers. rsc.org However, the steric hindrance imposed by the (Z)-configuration can lead to a less efficient packing compared to the (E)-isomer, potentially resulting in different polymorphic forms. The crystal packing in (Z)-isomers is often a balance between the strong drive to form carboxylic acid dimers and the steric repulsion between the aryl group and the carboxylic acid moiety.

Table 1: Representative Intermolecular Interactions in Related Acrylic Acids

| Compound | Interaction Type | Distance (Å) / Angle (°) | Reference |

| (E)-p-Methoxycinnamic acid | O-H···O (Dimer) | D···A: 2.64 Å | rsc.org |

| (E)-Cinnamic acid | O-H···O (Dimer) | D···A: 2.65 Å | iucr.org |

| β-chloro-cis-cinnamic acid | O-H···O (Dimer) | - | rsc.org |

Note: Specific distances for β-chloro-cis-cinnamic acid were not provided in the abstract.

Conformational Analysis in the Solid State

The conformation of 3-(naphthalen-1-yl)acrylic acid in the solid state is primarily defined by the torsion angles involving the naphthalene ring, the acrylic acid moiety, and the carboxyl group. In the (E)-isomer, the molecule generally adopts a planar conformation, which maximizes π-conjugation between the naphthalene ring and the acrylic acid double bond. This planarity is often stabilized by intramolecular C-H···O interactions.

For (E)-3-(naphthalen-1-yl)acrylic acid, the key torsional angles would be:

C(Ar)-C(Ar)-Cα=Cβ: This describes the rotation of the naphthalene ring relative to the acrylic acid plane.

C(Ar)-Cα=Cβ-C(O): This defines the orientation of the carboxylic acid group relative to the double bond.

Studies on related (E)-cinnamic acids show that the molecules are nearly planar, with small deviations from planarity. rsc.org The conformation of the carboxylic acid group is typically syn-planar with respect to the Cα=Cβ bond.

In the hypothetical case of (Z)-3-(naphthalen-1-yl)acrylic acid, significant conformational twisting would be expected due to steric hindrance between the naphthalene ring and the carboxylic acid group. This would likely lead to a non-planar conformation in the solid state, with a larger torsion angle between the plane of the naphthalene ring and the acrylic acid moiety. This twisting would reduce the extent of π-conjugation, which is a key difference compared to the (E)-isomer. A study on photochemical cycloadditions of naphthalene acrylic acids highlights the importance of the alkene configuration in determining the reactivity and potential for conformational isomerism. rsc.org

Table 2: Key Torsional Angles in a Related (E)-Cinnamic Acid Derivative

| Compound | Torsion Angle | Value (°) | Reference |

| (E)-p-Methoxycinnamic acid | C(Ar)-C(Ar)-Cα=Cβ | ~1.5 | rsc.org |

| Cα=Cβ-C(O)-O | ~178 | rsc.org |

Note: Data extracted from a study on p-methoxycinnamic acid, a related compound.

Supramolecular Assembly Principles

The principles of supramolecular chemistry are central to understanding the crystal engineering of 3-(naphthalen-1-yl)acrylic acid and its analogs. The formation of predictable and robust supramolecular synthons is a key driver in the self-assembly process.

The most dominant supramolecular synthon in carboxylic acids is the carboxylic acid dimer , formed through a pair of O-H···O hydrogen bonds. mdpi.com This synthon is highly reliable and is expected to be the primary interaction in both the (E) and (Z) isomers of 3-(naphthalen-1-yl)acrylic acid.

For the (E)-isomer, the planar conformation allows for efficient packing and strong π-π interactions between the naphthalene rings of adjacent dimers. In contrast, the likely non-planar conformation of the (Z)-isomer would result in less effective π-π stacking. The supramolecular assembly in this case would be a more complex interplay between the drive to form hydrogen-bonded dimers and the steric constraints that hinder close packing of the aromatic rings. This could lead to the formation of more open or porous structures, or potentially the inclusion of solvent molecules in the crystal lattice. The study of cinnamic acid derivatives in layered double hydroxides has shown that the arrangement and stabilization of these molecules are a result of the balance between electrostatic and intermolecular π-π interactions. nih.gov

Computational and Theoretical Studies of Z 3 Naphthalen 1 Yl Acrylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. For derivatives of naphthoic acid, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31+G(d,p) or 6-311++G(2d,2p), have been instrumental in predicting geometric parameters. elixirpublishers.comresearchgate.net These calculations help in understanding how substituents on the naphthalene (B1677914) ring system can induce conformational changes and influence the reactivity of the molecule's active sites. researchgate.net The optimization process yields the minimum energy conformation of the structure, providing a foundational understanding of its most stable three-dimensional arrangement. nih.govscienceopen.com

For a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to obtain its optimized structure. nih.govscienceopen.com This level of theory has been shown to provide reliable predictions for the geometric and electronic properties of similar aromatic systems.

| Parameter | Method | Basis Set | Significance |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP) | 6-31+G(d,p) | Predicts the most stable 3D structure. |

| Electronic Properties | DFT (B3LYP) | 6-311++G(2d,2p) | Calculates properties like HOMO-LUMO energies. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy and distribution of these orbitals are critical in determining a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.compku.edu.cn

For (Z)-3-(naphthalen-1-yl)acrylic acid and related compounds, the HOMO is typically localized on the electron-rich naphthalene ring system, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the acrylic acid moiety, particularly the carbon-carbon double bond and the carbonyl group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

In a study of Naphthalene-1-yl acetic acid, a structurally similar compound, the HOMO and LUMO compositions were analyzed to understand its electronic properties. elixirpublishers.com FMO analysis has also been applied to various other complex organic molecules to predict their reactivity and equilibrium geometries. researchgate.netrsc.org

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Naphthalene Ring |

| LUMO | -1.8 | Acrylic Acid Moiety |

| HOMO-LUMO Gap | 4.4 | - |

*Data is illustrative and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. elixirpublishers.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For (Z)-3-(naphthalen-1-yl)acrylic acid, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making this region a likely site for interaction with positive ions or electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The naphthalene ring would likely show a delocalized region of negative potential above and below the plane of the rings, characteristic of aromatic systems. Such analyses have been performed on related molecules like Naphthalene-1-yl acetic acid and 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone to understand their reactive sites. elixirpublishers.comscienceopen.com

Vibrational frequency calculations, performed using DFT methods, are essential for confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations also provide insight into the conformational stability of the molecule. researchgate.netresearchgate.net

By calculating the vibrational frequencies for different possible conformers of (Z)-3-(naphthalen-1-yl)acrylic acid, researchers can determine their relative energies and identify the most stable conformations. iu.edu.sa For example, rotation around the single bonds in the acrylic acid side chain can lead to different conformers. The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model and provide a detailed assignment of the observed spectral bands. elixirpublishers.comnih.gov Such analyses have been carried out for Naphthalene-1-yl acetic acid, where the calculated vibrational wavenumbers were compared with experimental FT-IR and FT-Raman spectra. elixirpublishers.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of molecules and their interactions with the surrounding solvent. tandfonline.comlp.edu.ua

For (Z)-3-(naphthalen-1-yl)acrylic acid, MD simulations could be employed to study the rotational dynamics around the single bonds, providing a more complete picture of its conformational landscape than static calculations alone. Furthermore, by explicitly including solvent molecules (such as water) in the simulation, it is possible to study how the solvent affects the molecule's conformation and dynamics. acs.orgrsc.orgresearchgate.net These simulations can reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules and how the hydrophobic naphthalene ring interacts with the solvent. acs.org Such studies are crucial for understanding the behavior of the molecule in solution, which is relevant for many of its potential applications.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. nih.govrsc.orgresearchgate.net These calculations can provide detailed insights into the step-by-step process of a reaction, including the breaking and forming of bonds and the energies involved. chemrxiv.orgacs.org

For (Z)-3-(naphthalen-1-yl)acrylic acid, quantum chemical calculations could be used to investigate various potential reactions, such as its esterification, amidation, or reactions involving the double bond. By calculating the energy barriers for different possible reaction pathways, researchers can predict which reactions are most likely to occur and under what conditions. nih.gov This information is invaluable for designing synthetic routes to new derivatives of (Z)-3-(naphthalen-1-yl)acrylic acid and for understanding its chemical stability.

In Silico Modeling for Predicting Molecular Interactions and Biological Target Binding

In silico modeling, which encompasses a range of computational techniques including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in modern drug discovery and materials science. nih.govnih.gov These methods are used to predict how a molecule like (Z)-3-(naphthalen-1-yl)acrylic acid might interact with a biological target, such as a protein or enzyme. tandfonline.comnih.govrsc.org

Molecular docking simulations can predict the preferred binding orientation of (Z)-3-(naphthalen-1-yl)acrylic acid within the active site of a target protein and estimate the strength of the binding interaction. tandfonline.com This information can help to identify potential biological targets for the molecule and to understand the structural basis for its biological activity. QSAR models can be developed to correlate the structural features of a series of related compounds with their observed biological activity, providing a predictive tool for designing new compounds with enhanced potency. nih.gov For instance, in silico studies on other acrylic acid derivatives have been used to predict their binding to targets like thymidine (B127349) phosphorylase, an enzyme implicated in cancer. tandfonline.com

Reactivity and Reaction Mechanisms of Z 3 Naphthalen 1 Yl Acrylic Acid

Isomerization Pathways: Z/E Interconversion Mechanisms

Like other derivatives of cinnamic acid, (Z)-3-(naphthalen-1-yl)acrylic acid can undergo isomerization to its more thermodynamically stable (E)-isomer (trans-isomer). The (Z)-configuration is generally higher in energy due to steric strain between the naphthalene (B1677914) ring and the carboxylic acid group being on the same side of the double bond.

This interconversion can be triggered through two primary pathways:

Thermal Isomerization: Upon heating, sufficient energy is provided to overcome the rotational barrier of the carbon-carbon double bond. This allows the molecule to transition to the lower-energy (E)-configuration. Studies on analogous cinnamic acids show that the thermal equilibrium heavily favors the trans-isomer. researchgate.net

Photochemical Isomerization: Absorption of ultraviolet (UV) light excites the molecule to a higher electronic state (e.g., S₁), where the π-bond is weakened, and rotation can occur. Upon relaxation back to the ground state, it can form either the (Z) or (E) isomer. While irradiating the (E)-isomer is a common method to prepare the (Z)-isomer, irradiating the (Z)-isomer will typically lead to the formation of the (E)-isomer. researchgate.net This process often results in a photostationary state, a specific ratio of Z:E isomers where the rates of forward and reverse isomerization become equal under a given wavelength of light. researchgate.net For cinnamic acids, direct UV excitation can be complicated by competing dimerization reactions. researchgate.net

Cycloaddition Reactions Involving the Acrylic Acid Moiety

The π-system of the acrylic acid moiety is an active participant in various cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org

[2+2] Photocycloaddition: This is a hallmark reaction for cinnamic acid derivatives. Upon UV irradiation, two molecules of naphthalene acrylic acid can undergo a cycloaddition between their double bonds to form a cyclobutane (B1203170) ring. wikipedia.orgnih.gov This reaction is particularly significant in the solid state, where the crystal packing can pre-align the molecules for a specific stereochemical outcome (see section 5.3.1). For (Z)-isomers in the solid state, there is a known competition between [2+2] dimerization and isomerization to the (E)-form. rsc.org

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the acrylic acid's double bond can act as a dienophile, reacting with a conjugated diene. libretexts.org This concerted reaction is typically promoted by heat and forms a six-membered ring. While the naphthalene ring itself can act as the diene component in some reactions, the acrylic acid moiety is electron-deficient due to the adjacent carbonyl group, making it a suitable dienophile to react with an external electron-rich diene. kpfu.ruyoutube.com Lewis acid catalysts can be used to increase the dienophile's reactivity and accelerate the reaction. libretexts.org

1,3-Dipolar Cycloaddition: This type of reaction involves the acrylic acid double bond acting as a dipolarophile, reacting with a 1,3-dipole (a molecule with separated charges over three atoms, such as an azide, nitrone, or nitrilimine). organic-chemistry.orgacs.org The reaction is a [3+2] cycloaddition that results in the formation of a five-membered heterocyclic ring. organic-chemistry.org The electron-withdrawing nature of the carboxylic acid group makes the double bond reactive towards electron-rich dipoles. organic-chemistry.org

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| [2+2] Photocycloaddition | Second molecule of Naphthalene Acrylic Acid | UV Light | Cyclobutane |

| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Heat / Lewis Acid | Cyclohexene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Benzyl (B1604629) Azide) | Thermal | 5-Membered Heterocycle |

Photochemical Transformations of Naphthalene Acrylic Acid

Light plays a crucial role in initiating profound changes in naphthalene acrylic acid, particularly in the solid state, leading to both chemical dimerization and macroscopic physical effects.

In the crystalline state, the photochemical reactivity of acrylic acid derivatives is often governed by topochemical principles, famously summarized by Schmidt's rules. These rules state that a [2+2] photodimerization is likely to occur only if the reactive double bonds of adjacent molecules are parallel and within a certain distance (typically less than 4.2 Å). rsc.org

The specific arrangement of molecules in the crystal lattice dictates the stereochemistry of the resulting cyclobutane dimer. For instance, a head-to-head packing arrangement leads to β-type cyclobutanes (β-truxinic acid derivatives). rsc.org This topochemical control ensures a high degree of stereospecificity that is often unattainable in solution. For cis-cinnamic acids, it has been established that dimerization can occur if the intermolecular distance is appropriate, competing directly with the process of photoisomerization. rsc.org

The solid-state [2+2] photocycloaddition is not just a chemical transformation; it can induce significant mechanical stress within the crystal lattice, leading to remarkable physical phenomena. mdpi.com The conversion of two separate molecules into a single, bulkier dimer causes lattice strain, which, upon release, can be converted into macroscopic mechanical motion. rsc.org

Studies on crystals of (E)-3-(naphthalen-2-yl)acrylic acid, a close analogue, have demonstrated a variety of photoresponsive behaviors that are dependent on the crystal's shape and size: mdpi.comresearchgate.net

Bending: Microrod-shaped crystals exhibit pronounced bending away from or towards the UV light source. rsc.orgmdpi.com

Other Motions: Depending on the specific crystal form and substituents, motions such as coiling, twisting, rotating, and flipping have also been observed upon UV irradiation. rsc.orgunt.edu

These photomechanical effects highlight the potential of such molecular crystals in the development of smart materials, photoactuators, and molecular machines. unt.edu

Electrophilic and Nucleophilic Additions to the Double Bond

The polarized nature of the α,β-unsaturated carbonyl system allows for the addition of both electrophiles and nucleophiles across the double bond.

Electrophilic Addition: In this reaction, an electrophile (e.g., the proton from a hydrogen halide, H-X) is attacked by the π-electrons of the double bond. This typically forms a carbocation intermediate at the β-position, which is stabilized by resonance with the naphthalene ring. The nucleophile (e.g., a halide ion) then attacks this carbocation to complete the addition. The regiochemistry follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (the α-carbon).

Nucleophilic Addition (Conjugate or Michael Addition): Due to the electron-withdrawing effect of the carboxyl group, the β-carbon is electrophilic and susceptible to attack by nucleophiles. In a Michael addition, a soft nucleophile adds to this β-position. researchgate.net The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to give the final product. Aza-Michael reactions, involving the addition of nitrogen nucleophiles like morpholine (B109124) or piperidine, have been demonstrated with the related compound 3-(1-naphthoyl)acrylic acid, yielding the corresponding β-amino acid derivatives. researchgate.net

Carboxylic Acid Functional Group Reactivity: Esterification, Amidation, Reduction

The carboxylic acid group is a versatile functional handle that allows for a variety of classical transformations.

Esterification: (Z)-3-(Naphthalen-1-yl)acrylic acid can be converted to its corresponding esters through several methods. A common laboratory method is Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, for milder conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction with an alcohol.

Amidation: The formation of amides requires activation of the carboxylic acid, as the amine is typically not nucleophilic enough to attack the acid directly. A standard procedure involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts readily with a primary or secondary amine to yield the corresponding amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). It is important to note that LiAlH₄ is a powerful reagent and will also reduce the conjugated carbon-carbon double bond, leading to 3-(naphthalen-1-yl)propan-1-ol. A more selective reduction of just the carboxyl group while preserving the double bond is challenging but can sometimes be achieved by first converting the acid to an ester and then using specific reducing agents. Conversely, reduction of the ester with a reagent like sodium borohydride (B1222165) (NaBH₄) may occur, though it is generally slower than reduction of aldehydes or ketones.

Table 2: Summary of Carboxylic Acid Functional Group Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Ester |

Applications in Materials Science and Polymer Chemistry

Utilization of (Z)-3-(Naphthalen-1-yl)acrylic Acid as a Monomer in Polymer Synthesis

The presence of the naphthalene (B1677914) group and the polymerizable acrylic acid function makes (Z)-3-(naphthalen-1-yl)acrylic acid a valuable monomer for creating new polymers with tailored properties.

Synthesis of Naphthalene-Containing Polymers

(Z)-3-(Naphthalen-1-yl)acrylic acid can be polymerized, often with other co-monomers, to create a diverse range of naphthalene-containing polymers. The synthesis of such polymers can be achieved through various polymerization techniques. While specific polymerization of (Z)-3-(naphthalen-1-yl)acrylic acid is a specialized area, the general synthesis of acrylic ester polymers began with the work of Otto Rohm in the early 20th century. free.fr The commercial production of acrylic ester polymers started in 1927. free.fr The incorporation of the bulky naphthalene unit into the polymer backbone can significantly influence the final properties of the material. The synthesis of naphthalene-containing polymers is also explored through precursors like 1-naphthol (B170400) and 2-naphthol, highlighting the interest in incorporating the naphthalene moiety into polymer structures for enhanced performance. google.com

Enhancement of Thermal Stability and Mechanical Properties in Polymeric Materials

The rigid and aromatic nature of the naphthalene group contributes to increased thermal stability in polymers. This is a critical attribute for materials used in high-temperature applications. For instance, the introduction of naphthalene-containing structures into polyimides has been shown to result in materials with excellent thermal stability. google.commdpi.com While direct studies on polymers synthesized solely from (Z)-3-(naphthalen-1-yl)acrylic acid are specific, the principle of incorporating naphthalene moieties to enhance thermal properties is well-established. For example, in a study involving modified poly(L-lactic acid) (PLLA), the addition of a naphthalene-based compound, N,N'-bis(phenyl) 1,4-naphthalenedicarboxylic acid dihydrazide (NAPH), was found to enhance the crystallization ability of PLLA. icm.edu.pl However, the same study noted that the addition of NAPH accelerated the decomposition of PLLA in air. icm.edu.pl

The mechanical properties of polymers can also be significantly improved by the incorporation of (Z)-3-(naphthalen-1-yl)acrylic acid. The rigid naphthalene structure can enhance the tensile strength and modulus of the resulting polymer. A study on PLLA modified with a naphthalene derivative showed that low concentrations of the additive led to a higher tensile strength compared to pure PLLA, although it decreased the tensile modulus and elongation at break. icm.edu.pl Research on bio-based polyimide (PI)/halloysite nanotube (HNT) nanocomposites also demonstrated a significant increase in both tensile strength and Young's modulus with the addition of modified HNTs. mdpi.com

Photoconductive Polymers Incorporating Naphthalene Acrylic Acid Units

The naphthalene moiety is known for its photoactive properties, making polymers containing this unit promising candidates for photoconductive applications. While specific research on photoconductive polymers derived from (Z)-3-(naphthalen-1-yl)acrylic acid is emerging, the broader class of pi-conjugated polymers containing naphthalene units is of significant interest for optoelectronic materials. google.com These polymers can facilitate the transport of charge carriers upon exposure to light, a key characteristic for devices such as photoreceptors and organic solar cells. The synthesis of soluble precursors to polyimides containing naphthalene moieties is a strategy to create solution-processable films for such applications. google.com

Development of Photoluminescent Materials and Optical Dopants

The naphthalene group is inherently fluorescent, and its incorporation into polymer chains can lead to the development of novel photoluminescent materials. These materials can absorb light at one wavelength and emit it at a longer wavelength, a property useful in applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The use of (E)-3-(naphthalen-2-yl) acrylic acid in molecular crystals has shown enhanced fluorescence emission upon light exposure, suggesting the potential of naphthalene acrylic acid derivatives in this area. mdpi.com

Investigations into the Biological Activity and Mechanistic Insights of Z 3 Naphthalen 1 Yl Acrylic Acid

Receptor Interaction and Signal Transduction Pathway Modulation

No dedicated research on the interaction of (Z)-3-(Naphthalen-1-yl)acrylic acid with specific receptors or its influence on signal transduction has been published.

Binding Site Analysis and Ligand-Receptor Dynamics

There is no available data from studies such as X-ray crystallography, NMR spectroscopy, or computational molecular docking that details the binding site analysis or the dynamics of interaction between (Z)-3-(Naphthalen-1-yl)acrylic acid and a biological receptor. rsc.org Such analyses are essential for understanding the molecular basis of a compound's activity. For context, docking studies on different naphthalene-containing compounds have been performed to investigate their binding to therapeutic targets like the spike glycoprotein (B1211001) of SARS-CoV-2. scienceopen.com

Modulation of Cellular Signaling Cascades

The effect of (Z)-3-(Naphthalen-1-yl)acrylic acid on cellular signaling cascades is currently uncharacterized in the scientific literature. Investigating such effects would involve cellular assays to monitor the phosphorylation status of key signaling proteins or changes in the expression of target genes involved in pathways related to inflammation, apoptosis, or cellular stress. While antioxidants can indirectly modulate signaling pathways by reducing oxidative stress, no direct evidence for this compound exists. nih.gov

Research into Antioxidant Mechanisms and Radical Scavenging Activity

Specific experimental data on the antioxidant or radical-scavenging properties of (Z)-3-(Naphthalen-1-yl)acrylic acid is not available. The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to scavenge reactive oxygen species (ROS) such as hydroxyl radicals. nih.govrsc.org

The antioxidant mechanism of phenolic or carboxylic acid-containing compounds often involves the donation of a hydrogen atom or an electron to a free radical. frontiersin.org The presence of the naphthalene (B1677914) ring and the acrylic acid moiety provides a chemical structure that could theoretically possess antioxidant activity, but this has not been experimentally verified. Studies on other complex phenolic compounds show that the arrangement of functional groups is critical for determining the radical scavenging capacity. rsc.orgmdpi.com Without empirical data from assays like DPPH or ABTS, any discussion of its antioxidant capacity remains speculative.

Antiviral Activity Studies with Focus on Mechanism of Action

While direct antiviral studies specifically targeting (Z)-3-(Naphthalen-1-yl)acrylic acid are not extensively documented in publicly available research, the broader class of naphthalene derivatives has shown significant promise in the field of virology. Research into various naphthalene-containing compounds has revealed a range of antiviral activities, suggesting that the naphthalene scaffold can be a valuable pharmacophore in the development of new antiviral agents. nih.gov

The mechanisms through which naphthalene derivatives exert their antiviral effects are diverse. For instance, some have been found to interfere with viral entry into host cells, while others inhibit crucial viral enzymes necessary for replication. A notable example is the inhibition of viral proteases, such as the SARS-CoV papain-like protease (PLpro), by naphthalene-based inhibitors. nih.gov These proteases are essential for processing viral polyproteins into functional units, and their inhibition effectively halts the viral life cycle. nih.gov Furthermore, some naphthalene derivatives have been shown to suppress the replication of influenza A virus by inhibiting viral proteins like NP and M, and by modulating host-cell pathways, including reducing reactive oxygen species (ROS) accumulation and apoptosis. nih.govnih.gov

Given the established antiviral potential of the naphthalene moiety, it is plausible that (Z)-3-(naphthalen-1-yl)acrylic acid could exhibit similar properties. The acrylic acid side chain introduces additional chemical features that could influence its interaction with viral or host-cell targets. Further research, including in vitro screening against a panel of viruses and subsequent mechanistic studies, is warranted to fully explore the antiviral capabilities of this specific compound.

Role as a Plant Growth Regulator Modulator

Significant research has been conducted on the effects of (Z)-3-(Naphthalen-1-yl)acrylic acid on plant growth, revealing its unique role as a modulator of plant hormone activity, particularly in relation to auxins.

(Z)-3-(Naphthalen-1-yl)acrylic acid has been identified as a selective suppressor of the inhibitory effects of cis-Cinnamic Acid (cis-CA) on plant root growth. nih.gov cis-Cinnamic acid is known to mimic the effects of the natural auxin, indole-3-acetic acid (IAA), by inhibiting root elongation in various plant species. nih.gov In studies on lettuce, while cis-CA significantly inhibited root growth, the concurrent application of (Z)-3-(naphthalen-1-yl)acrylic acid was shown to restore root growth to control levels. nih.gov

Crucially, this suppressor activity is selective. (Z)-3-(Naphthalen-1-yl)acrylic acid itself does not exhibit any significant effect on root elongation nor does it interfere with the effects induced by the natural auxin, IAA. nih.gov This selectivity distinguishes it from typical auxin inhibitors and highlights its specific interaction with the cis-CA signaling pathway.

A study investigating various cis-CA derivatives identified four compounds, including (Z)-3-(naphthalen-1-yl)acrylic acid, as potent and selective suppressors. The findings from this research are summarized in the table below.

| Compound Name | Suppressor Activity on cis-CA | Effect on IAA-induced elongation |

| (Z)-3-(4-isopropylphenyl)acrylic acid | Yes | No effect |

| (Z)-3-(3-butoxyphenyl)acrylic acid | Yes | No effect |

| (Z)-3-[3-(pentyloxy)phenyl]acrylic acid | Yes | No effect |

| (Z)-3-(naphthalen-1-yl)acrylic acid | Yes | No effect |

The discovery of selective suppressors like (Z)-3-(naphthalen-1-yl)acrylic acid provides a valuable chemical tool to dissect the mechanisms of plant growth regulation. The fact that this compound can counteract the effects of cis-CA without affecting the primary auxin pathway suggests that cis-CA may act through a distinct, yet-to-be-fully-elucidated mechanism that is different from that of natural auxins. nih.gov

The current understanding is that these selective suppressors will be instrumental in identifying the specific molecular targets and signaling components involved in the cis-CA response pathway. nih.gov By studying the interactions of (Z)-3-(naphthalen-1-yl)acrylic acid within plant cells, researchers can begin to unravel the complex network of plant growth regulation and potentially identify new targets for the development of novel plant growth regulators.

Exploration of Potential Biological Targets and Pathways

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for its further development as a therapeutic or agricultural agent. For (Z)-3-(naphthalen-1-yl)acrylic acid, various advanced methodologies can be employed for target identification.

One powerful technique for unbiased target identification is mass spectrometry (MS)-based thermal stability profiling, which includes methods like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP). nih.govresearchgate.net These approaches are based on the principle that the binding of a ligand, such as a small molecule, can alter the thermal stability of its target protein. nih.gov

In a typical MS-based thermal stability experiment, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. The proteins are then separated, and their abundance is quantified using mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound compared to a control group indicates a direct interaction. nih.govresearchgate.net This methodology is advantageous as it can be performed in a cellular context, providing a more physiologically relevant assessment of target engagement. nih.gov While no specific studies utilizing this technique for (Z)-3-(naphthalen-1-yl)acrylic acid have been reported, its application would be a logical next step in elucidating its biological targets.

In addition to experimental methods, computational or in silico approaches offer a rapid and cost-effective means to predict potential biological targets for small molecules. nih.gov These methods utilize the chemical structure of a compound to screen against large databases of known biological targets. nih.gov

Several in silico strategies can be employed:

Ligand-based methods: These approaches, such as similarity searching, compare the structure of the query molecule to a library of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets. nih.gov

Structure-based methods: These methods, including molecular docking, use the three-dimensional structure of potential protein targets to predict how a ligand might bind. This requires a known or predicted structure of the target protein.

Machine learning and data mining: These techniques use algorithms trained on large datasets of compound-target interactions to predict novel interactions. nih.govbohrium.com

While a specific in silico target prediction study for (Z)-3-(naphthalen-1-yl)acrylic acid is not yet available in the literature, such an investigation would be highly valuable. By generating a list of putative targets, in silico methods can guide and prioritize experimental validation, thereby accelerating the process of target discovery.

Structure Activity Relationship Sar and Rational Design of Z 3 Naphthalen 1 Yl Acrylic Acid Derivatives

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of derivatives based on the (Z)-3-(Naphthalen-1-yl)acrylic acid scaffold is intrinsically linked to their structural features. The potency and selectivity of these compounds can be finely tuned by modifying three main components: the naphthalene (B1677914) ring system, the acrylic acid linker, and the addition of various functional groups.

The naphthalene moiety itself plays a crucial role, often contributing to the molecule's cytotoxicity and its ability to interact with biological targets. nih.gov The planar and hydrophobic nature of the fused rings facilitates π-π stacking and van der Waals interactions within protein binding pockets, which is a common feature in many active pharmaceutical ingredients. mdpi.com The position of substitution on the naphthalene ring is critical. For instance, derivatives of 1-naphthol (B170400) have shown significant potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. nih.govresearchgate.net

The acrylic acid portion of the scaffold is not merely a spacer but an active contributor to the molecule's pharmacodynamics. It can act as a hydrogen bond donor or acceptor and provides a reactive handle for creating more complex derivatives, such as amides or esters, leading to altered solubility, cell permeability, and binding profiles. ontosight.ai The geometry of the double bond (Z- or E-isomer) can also profoundly impact how the molecule fits into a specific enzyme active site or receptor.

Furthermore, the introduction of different substituents onto the naphthalene ring system can dramatically alter biological activity. For example, in a series of oxazinonaphthalene-3-one derivatives designed as tubulin inhibitors, the addition of N-methyl and N-benzyl groups generally resulted in higher cytotoxicity compared to their parent compounds, likely due to increased lipophilicity and improved cell membrane penetration or better interaction with the target protein. nih.gov

Design Principles for Modulating Enzyme Inhibition Profiles

A key strategy in drug design is to modify a core scaffold to achieve potent and selective inhibition of a specific enzyme. The naphthalene acrylic acid framework has been successfully used as a basis for developing various enzyme inhibitors.

Design principles often involve structure-based approaches where the molecule is engineered to fit optimally into the enzyme's active site. For example, naphthalene-based compounds have been designed as potent, competitive inhibitors of the SARS-CoV papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov The design strategy involved linking a naphthalene scaffold to other moieties to maximize interactions within the enzyme's active site. nih.gov

In another example, derivatives of 1-naphthol were synthesized and evaluated as inhibitors for human carbonic anhydrase (hCA) isoenzymes I and II and acetylcholinesterase (AChE). nih.govresearchgate.net The study revealed that these compounds could act as effective inhibitors with low micromolar (µM) inhibitory constants (Ki). nih.govresearchgate.net The variation in inhibitory potency among the synthesized derivatives underscores the importance of the substitution pattern on the aromatic rings. nih.gov Similarly, certain acrylic acid derivatives have demonstrated significant inhibitory potential against the urease enzyme, with activity surpassing that of the standard inhibitor, thiourea. nih.gov

Table 1: Enzyme Inhibition Data for Selected Naphthalene Derivatives Note: This table presents data for related naphthalene derivatives to illustrate design principles, as specific data for (Z)-3-(Naphthalen-1-yl)acrylic acid was not available.

| Compound Class | Target Enzyme | Inhibition (Ki or IC50) | Reference |

|---|---|---|---|

| 1-Naphthol Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki values from 0.034 µM to 0.724 µM | nih.govresearchgate.net |

| 1-Naphthol Derivatives | Human Carbonic Anhydrase II (hCA II) | Ki values from 0.172 µM to 0.562 µM | nih.govresearchgate.net |

| 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | Ki values from 0.096 µM to 0.177 µM | nih.govresearchgate.net |

| Oxazinonaphthalene-3-one Analogs | Tubulin | IC50 values in the micromolar range | nih.gov |

| Acrylic Acid Derivatives | Urease | IC50 = 10.46 ± 0.03 μΜ for the most active compound | nih.gov |

Optimization of Receptor Binding Affinity through Structural Modifications

Optimizing how a molecule binds to its target receptor is fundamental to improving its efficacy. For naphthalene acrylic acid derivatives, this is achieved through precise structural modifications that enhance interactions with the receptor's binding site. Molecular docking studies are a powerful tool to predict and rationalize these interactions.

For instance, in the development of oxazinonaphthalene-3-one derivatives as anticancer agents, molecular docking was used to study the binding of the most potent compound into the colchicine-binding site of tubulin. nih.gov The results provided a model for the compound's interaction at the molecular level, guiding further design. nih.gov Similarly, in-silico molecular docking was used to understand the interaction mode of acrylic acid derivatives within the active site of the urease enzyme. nih.gov

The key to optimizing binding affinity lies in modifying the scaffold to complement the topology and chemical environment of the binding pocket. This can involve:

Enhancing Hydrophobic Interactions: The naphthalene ring is a key contributor to hydrophobic interactions. Modifying its substituents can optimize its fit within non-polar pockets of a receptor. mdpi.com

Introducing Hydrogen Bonding Moieties: The carboxylic acid group, or derivatives thereof, can form critical hydrogen bonds with amino acid residues like serine, arginine, or lysine (B10760008) in the binding site.

Controlling Stereochemistry: The rigid (Z)-configuration of the acrylic acid double bond or the introduction of chiral centers can precisely orient functional groups to maximize contact with the receptor, enhancing both affinity and selectivity.

Rational Design of Naphthalene Acrylic Acid Scaffolds for Drug Discovery Initiatives

The naphthalene acrylic acid scaffold is an attractive starting point for drug discovery due to its proven bioactivity and synthetic tractability. nih.govontosight.ai Rational design strategies, often aided by computational methods, are employed to explore the chemical space around this core structure to identify novel drug candidates. nih.gov

A cornerstone of drug discovery is the synthesis of a series of analogues where parts of the lead molecule are systematically varied, followed by biological testing to establish a structure-activity relationship. Research on naphthalene-containing compounds is rich with such examples.

For example, a series of 1-naphthol derivatives bearing different halogen and methoxy (B1213986) substituents were synthesized in multiple steps and evaluated for their enzyme inhibitory and antioxidant activities. nih.govresearchgate.net In another study, 3-(1-naphthoyl)acrylic acid was used as a starting material to react with various nitrogen nucleophiles, leading to the creation of novel pyridazinone, oxazinone, and furanone derivatives, some of which exhibited antimicrobial activity. researchgate.net A separate investigation focused on designing and synthesizing a series of oxazinonaphthalene-3-one analogues as potential anticancer agents by targeting tubulin polymerization. nih.gov The evaluation of these compounds against multiple human cancer cell lines identified a lead compound that induced cell cycle arrest and was a potent inhibitor of tubulin polymerization. nih.gov